

M7583: A Preclinical In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data for M7583, a potent and highly selective second-generation irreversible inhibitor of Bruton's tyrosine kinase (BTK). M7583, also known as TL-895, has demonstrated significant anti-tumor activity in various preclinical models of B-cell malignancies.[1][2][3][4] This document summarizes key quantitative data, details experimental methodologies for pivotal studies, and visualizes the compound's mechanism of action and experimental workflows.

Core Quantitative Data Summary

The preclinical efficacy of **M7583** has been quantified through various in vitro and in vivo studies. The following tables summarize the key findings for easy comparison.

Table 1: In Vitro Potency and Selectivity



Target	Assay Type	Result (IC50)	Species	Source
ВТК	Biochemical Assay	1.5 nM	Recombinant	[3][4][5]
ВТК	Biochemical Assay	18.5 nM	Recombinant	[1]
BTK (Y223 autophosphorylat ion)	Cellular Assay (Ramos cells)	1-10 nM	Human	[4]
Blk	Kinase Panel	77 nM	Recombinant	[1]
вмх	Kinase Panel	5 nM	Recombinant	[1]
Txk	Kinase Panel	62 nM	Recombinant	[1]

Table 2: In Vivo Anti-Tumor Efficacy in Xenograft Models

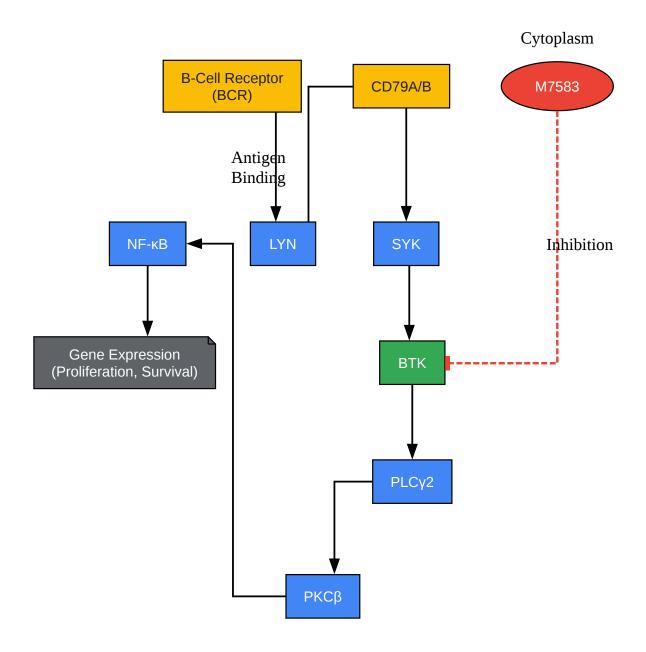


Model Type	Cell Line/PDX Subtype	Treatment	Tumor Growth Inhibition	Animal Model	Source
Cell Line- Derived Xenograft	Mantle Cell Lymphoma (Mino)	30 mg/kg QD PO	Significant inhibition vs. vehicle	Mouse	[4]
Cell Line- Derived Xenograft	ABC DLBCL (TMD8)	3 mg/kg QD PO	Significant activity	NOD-SCID Mice	[2]
Cell Line- Derived Xenograft	ABC DLBCL (TMD8)	10 mg/kg QD PO	Stronger anti- tumor activity	NOD-SCID Mice	[2]
Patient- Derived Xenograft	ABC DLBCL	30 mg/kg QD PO	Significant inhibition in 4/9 models	Mouse	[4]
Patient- Derived Xenograft	GCB DLBCL	30 mg/kg QD PO	Significant inhibition in 1/11 models	Mouse	[4]

Signaling Pathway

M7583 exerts its therapeutic effect by inhibiting the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation and survival of malignant B-cells. Upon antigen binding to the BCR, a cascade of downstream signaling events is initiated, with BTK playing a pivotal role. M7583 covalently binds to the active site of BTK, leading to its irreversible inhibition and subsequent blockade of the downstream signaling cascade.





Click to download full resolution via product page

B-Cell Receptor (BCR) Signaling Pathway Inhibition by M7583.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the protocols for key experiments conducted with **M7583**.



In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of **M7583** against BTK and other kinases.

Methodology:

- Kinase Panel: A broad panel of recombinant kinases (e.g., Merck Millipore Kinase Profiler panel) was used to assess the selectivity of M7583.[1]
- Assay Principle: The assay measures the ability of M7583 to inhibit the phosphorylation of a substrate by a specific kinase. This is often a radiometric assay using [γ-33P]-ATP or a fluorescence-based assay.
- Procedure:
 - Varying concentrations of M7583 were incubated with the kinase, a specific substrate, and
 ATP in a suitable buffer.
 - The reaction was allowed to proceed for a defined period at a controlled temperature.
 - The reaction was then stopped, and the amount of phosphorylated substrate was quantified.
 - IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular BTK Autophosphorylation Assay

Objective: To assess the ability of M7583 to inhibit BTK activity within a cellular context.

Methodology:

- Cell Line: Ramos, a human Burkitt's lymphoma cell line, was utilized for these experiments. [1][4]
- Procedure:



- Ramos cells were treated with increasing concentrations of M7583 for a specified duration.
- B-cell receptor signaling was stimulated using an anti-IgM antibody.
- Cells were lysed, and protein extracts were collected.
- The phosphorylation status of BTK at the Y223 autophosphorylation site was determined by Western blot analysis using a phospho-specific antibody.[4]
- Total BTK levels were also measured as a loading control.
- Densitometry was used to quantify the inhibition of BTK phosphorylation, and IC50 values were determined.

In Vivo Tumor Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of M7583 in a living organism.

Methodology:

- Animal Model: Female NOD-SCID (Non-obese diabetic/severe combined immunodeficiency)
 mice were used as the host for tumor xenografts.[2]
- Tumor Implantation:
 - For cell line-derived xenografts (CDX), human lymphoma cell lines (e.g., TMD8) were cultured and then subcutaneously injected into the flanks of the mice.[2]
 - For patient-derived xenografts (PDX), tumor fragments from patients were implanted subcutaneously into the mice.[1]
- Treatment:
 - Once the tumors reached a predetermined size (e.g., 100 mm³), the mice were randomized into treatment and control groups.[2]



- M7583 was administered orally (p.o.) once daily (QD) at specified doses (e.g., 1, 3, 10 mg/kg).[2] The control group received a vehicle solution.
- Efficacy Evaluation:
 - Tumor volume was measured regularly (e.g., twice a week) using calipers.
 - Animal body weight and general health were monitored as indicators of toxicity.
 - The study was terminated when tumors in the control group reached a predefined maximum size.
 - Tumor growth inhibition was calculated by comparing the tumor volumes in the treated groups to the vehicle control group.



Click to download full resolution via product page

Generalized Workflow for In Vivo Xenograft Studies.

Conclusion

The preclinical data for M7583 strongly support its development as a potent and selective BTK inhibitor for the treatment of B-cell malignancies. Its high in vitro potency against BTK translates to significant anti-tumor efficacy in in vivo models, particularly those of the activated B-cell like diffuse large B-cell lymphoma (ABC-DLBCL) subtype.[1][2] The refined selectivity profile of M7583 may offer an improved safety profile compared to first-generation BTK inhibitors. Further clinical investigation is warranted to fully elucidate the therapeutic potential of M7583.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. ashpublications.org [ashpublications.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Preclinical evidence for the effective use of TL-895, a highly selective and potent secondgeneration BTK inhibitor, for the treatment of B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical evidence for the effective use of TL-895, a highly selective and potent secondgeneration BTK inhibitor, for the treatment of B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- To cite this document: BenchChem. [M7583: A Preclinical In-depth Technical Guide].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1193092#m7583-preclinical-studies-overview]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com